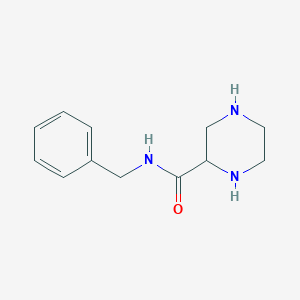
N-benzylpiperazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzylpiperazine-2-carboxamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzylpiperazine-2-carboxamide typically involves the reaction of piperazine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow chemistry techniques. This method involves the use of automated flow reactors, which allow for precise control of reaction conditions and improved scalability. The process typically includes steps such as hydration and hydrogenation, using catalysts like hydrous zirconia and hydrogen gas .
Chemical Reactions Analysis
Types of Reactions
N-benzylpiperazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other piperazine derivatives.
Biology: Investigated for its antimicrobial and antifungal properties
Medicine: Explored for its potential as an antitubercular agent and its ability to inhibit photosynthetic electron transport in chloroplasts
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzylpiperazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of enoyl-ACP-reductase, an enzyme involved in fatty acid synthesis in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell membrane synthesis, leading to the antimicrobial effects observed.
Comparison with Similar Compounds
N-benzylpiperazine-2-carboxamide can be compared with other similar compounds, such as:
N-benzylpyrazine-2-carboxamide: Known for its antimycobacterial and antibacterial activities.
N-benzyl-3-chloropyrazine-2-carboxamide: Exhibits significant antifungal activity.
N-benzyl-3-(benzylamino)pyrazine-2-carboxamide: Effective against Mycobacterium tuberculosis.
Properties
Molecular Formula |
C12H17N3O |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-benzylpiperazine-2-carboxamide |
InChI |
InChI=1S/C12H17N3O/c16-12(11-9-13-6-7-14-11)15-8-10-4-2-1-3-5-10/h1-5,11,13-14H,6-9H2,(H,15,16) |
InChI Key |
VNDFNHJJMMPSHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


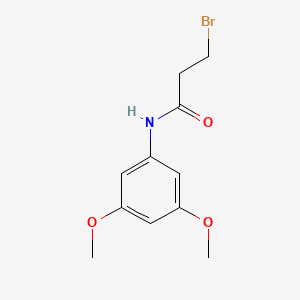
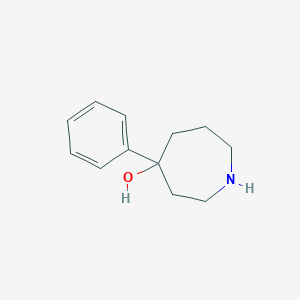
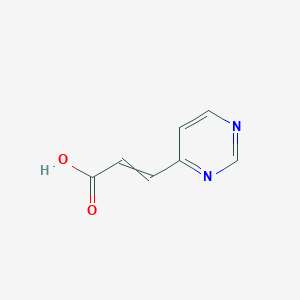

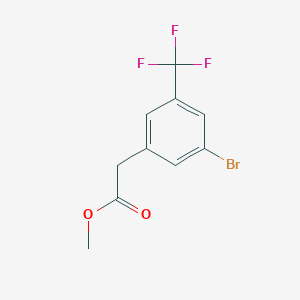
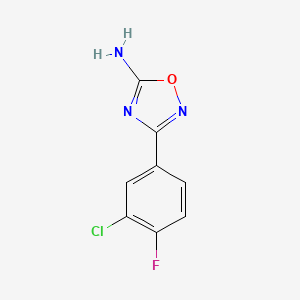
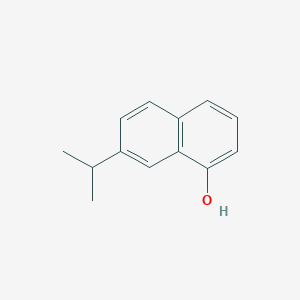
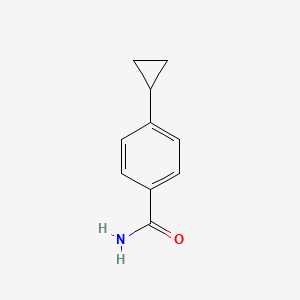
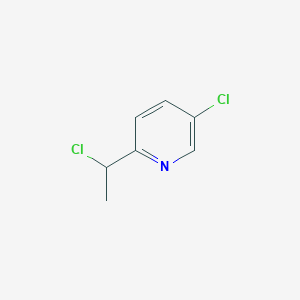
![2-(3-Methoxyphenyl)-6-(methylthio)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11720403.png)
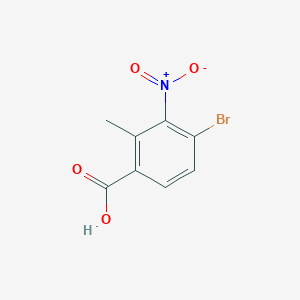
![[(1-Methylcyclobutyl)methyl]hydrazine hydrochloride](/img/structure/B11720413.png)
![2-Bromo-6-(difluoromethoxy)benzo[d]thiazole](/img/structure/B11720414.png)
![3-[4-(Methoxycarbonyl)furan-2-yl]prop-2-enoic acid](/img/structure/B11720417.png)
